N-(2,4-dimethylphenyl)undecanamide
Description
N-(2,4-Dimethylphenyl)undecanamide is a synthetic amide compound characterized by an undecanoyl (C11) aliphatic chain linked to a 2,4-dimethylphenyl aromatic group via a carbonyl group.
Properties
Molecular Formula |
C19H31NO |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)undecanamide |
InChI |
InChI=1S/C19H31NO/c1-4-5-6-7-8-9-10-11-12-19(21)20-18-14-13-16(2)15-17(18)3/h13-15H,4-12H2,1-3H3,(H,20,21) |
InChI Key |
NTHFCNXJHQHAGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Sulfonamide Analogs
provides detailed crystallographic data for sulfonamide derivatives with the same 2,4-dimethylphenyl substituent. Key comparisons include:
- Key Observations: The torsion angle (C–SO₂–NH–C) in sulfonamides varies significantly (46.1° to 82.1°), influenced by substituent positions on the aromatic rings. Ring tilts between sulfonyl and anilino groups range from 41.0° to 82.1°, affecting molecular packing and crystal lattice stability . In contrast, N-(2,4-dimethylphenyl)undecanamide lacks a sulfonyl group, replacing it with a carbonyl, which reduces steric hindrance and acidity.
Amide vs. Sulfonamide Functional Groups
- Hydrogen Bonding : Sulfonamides exhibit stronger hydrogen bonding (N–H⋯O=S) due to the electron-withdrawing sulfonyl group, enhancing crystallinity. Amides (N–H⋯O=C) have moderate H-bonding, leading to less dense packing .
- Acidity : Sulfonamides (pKa ~10) are more acidic than amides (pKa ~17–20), influencing solubility in basic media and reactivity .
Amitraz (CAS 33089-61-1)
- Structure: Contains a 2,4-dimethylphenyl group but as part of a methanimidamide (N-methyl-N'-(2,4-dimethylphenyl)imino) structure.
- Toxicity : High toxicity to honeybees, leading to restricted use during blooming periods .
- Comparison: While both compounds share the 2,4-dimethylphenyl moiety, this compound’s amide group and long aliphatic chain likely reduce acute toxicity compared to Amitraz’s imino functionality, which is more reactive .
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